1,4-epoxy-p-menthane-2,3-diol
Overview
Description
1,4-Epoxy-p-menthane-2,3-diol is an organic compound that belongs to the class of monoterpenes It is characterized by a bicyclic structure with an epoxy group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Epoxy-p-menthane-2,3-diol can be synthesized through several methods. One common approach involves the epoxidation of p-menthane derivatives followed by hydroxylation. The reaction typically requires an oxidizing agent such as hydrogen peroxide or peracids to introduce the epoxy group. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial and plant-based platforms have been developed to produce high levels of specific monoterpenes, including this compound. These methods leverage the natural biosynthetic pathways of plants and microorganisms to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4-Epoxy-p-menthane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the epoxy group to a diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Epoxy-p-menthane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,4-epoxy-p-menthane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it may inhibit enzymes involved in the biosynthesis of certain metabolites, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
p-Menthane-3,8-diol: Similar in structure but differs in the position of hydroxyl groups.
1,8-Cineole: Another monoterpene with an epoxy group but different ring structure.
Menthol: Shares the p-menthane backbone but lacks the epoxy group
Uniqueness
1,4-Epoxy-p-menthane-2,3-diol is unique due to its specific combination of an epoxy group and two hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKROZYQLIWCOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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